

Methyl 4-amino-6-methylpyrimidine-2-carboxylate structure elucidation

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Compound of Interest

Compound Name:	Methyl 4-amino-6-methylpyrimidine-2-carboxylate
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Methyl 4-amino-6-methylpyrimidine-2-carboxylate: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.^{[1][2]} **Methyl 4-amino-6-methylpyrimidine-2-carboxylate** is a substituted pyrimidine of significant interest, and its unambiguous structural confirmation is a prerequisite for any further research and development. This guide provides an in-depth, technically-focused protocol for the complete structural elucidation of this molecule, integrating a multi-technique spectroscopic approach. We will delve into the rationale behind the selection of analytical methods, detailed experimental procedures, and the interpretation of the resulting data, all grounded in established scientific principles and regulatory standards.

Introduction: The Imperative of Structural Integrity

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Any ambiguity can lead to erroneous structure-activity relationship (SAR) studies, flawed mechanistic hypotheses, and potential safety risks.^{[1][3]} The

subject of this guide, **methyl 4-amino-6-methylpyrimidine-2-carboxylate**, possesses several key structural features—a heterocyclic aromatic ring, an amino group, a methyl group, and a methyl ester—each contributing to its unique physicochemical and biological properties.[4][5]

Our approach to elucidating its structure is not merely a sequence of analytical measurements but a logical, self-validating workflow. Each technique provides a piece of the structural puzzle, and their collective data should converge to a single, unambiguous conclusion. This aligns with the principles of analytical method validation, which ensure that the methods used are fit for their intended purpose, yielding reliable and consistent results.[6][7][8]

The overall workflow for this structural elucidation is as follows:

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Experience: Mass spectrometry is the initial and most crucial step for determining the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the elemental composition, which is a critical piece of evidence for confirming the chemical formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound due to the presence of the basic amino group and nitrogen atoms in the pyrimidine ring, which are readily protonated.

- Data Acquisition: Data is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular ion, for instance, m/z 50-500.
- Data Analysis: The exact mass of the protonated molecule $[M+H]^+$ is determined. This experimental mass is then compared with the theoretical mass calculated for the proposed formula $C_8H_{10}N_3O_2$.

Expected Data and Interpretation

The theoretical monoisotopic mass of **methyl 4-amino-6-methylpyrimidine-2-carboxylate** ($C_8H_9N_3O_2$) is 180.0773 Da. The expected $[M+H]^+$ ion would have a theoretical m/z of 180.0773. The HRMS data should confirm this value with high accuracy (typically within 5 ppm).

Parameter	Expected Value
Molecular Formula	$C_8H_9N_3O_2$
Theoretical Mass (M)	179.0695 Da
Expected Ion (ESI $^+$)	$[M+H]^+$
Theoretical m/z of $[M+H]^+$	180.0773

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.^{[9][10]} For our target compound, we expect to see characteristic absorption bands for the amino group, the methyl groups, the ester carbonyl, and the pyrimidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

- Sample Spectrum: The sample spectrum is then acquired. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm^{-1} .

Expected Data and Interpretation

The IR spectrum will provide a "fingerprint" of the molecule. Key absorption bands are predicted as follows:

Frequency Range (cm^{-1})	Vibration Type	Functional Group Assignment
3400-3300	N-H stretching	Amino group (-NH ₂)[9]
2950-2850	C-H stretching	Methyl groups (-CH ₃)[9]
1750-1650	C=O stretching	Ester carbonyl (-COOCH ₃)[9]
1650-1600	N-H bending	Amino group (-NH ₂)[9]
1620-1570	C=N stretching	Pyrimidine ring[9][11]
1350-1200	C-N stretching	Amino group and Pyrimidine ring[9]

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12] By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the connectivity of the atoms. For robust and reproducible data, adherence to IUPAC recommendations for the presentation of NMR data is essential.[13]

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition: A standard single-pulse experiment is performed. The spectral width should cover the expected chemical shift range (e.g., 0-12 ppm).
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. A sufficient number of scans is necessary due to the low natural abundance of the ^{13}C isotope.
- Data Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]

Expected Data and Interpretation

^1H NMR

The ^1H NMR spectrum is expected to show four distinct signals:

Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0-8.0	Broad singlet	2H	Amino (-NH ₂) protons
~6.5	Singlet	1H	Pyrimidine ring proton (H5)
~3.9	Singlet	3H	Ester methyl (-OCH ₃) protons
~2.4	Singlet	3H	Pyrimidine methyl (-CH ₃) protons

^{13}C NMR

The ^{13}C NMR spectrum is expected to show six distinct signals corresponding to the eight carbon atoms in the molecule (some may be equivalent or have very similar chemical shifts):

Expected Chemical Shift (δ , ppm)	Assignment
~170	Ester carbonyl carbon (-COO)
~165	Pyrimidine C4 (attached to -NH ₂)
~160	Pyrimidine C6 (attached to -CH ₃)
~155	Pyrimidine C2 (attached to ester)
~100	Pyrimidine C5
~53	Ester methyl carbon (-OCH ₃)
~24	Pyrimidine methyl carbon (-CH ₃)

The combination of ¹H and ¹³C NMR data provides a detailed map of the molecule's structure, confirming the presence and connectivity of all hydrogen and carbon atoms.

Single Crystal X-Ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While the combination of MS, IR, and NMR provides compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[\[15\]](#) [\[16\]](#)[\[17\]](#)

Experimental Protocol: X-Ray Diffraction

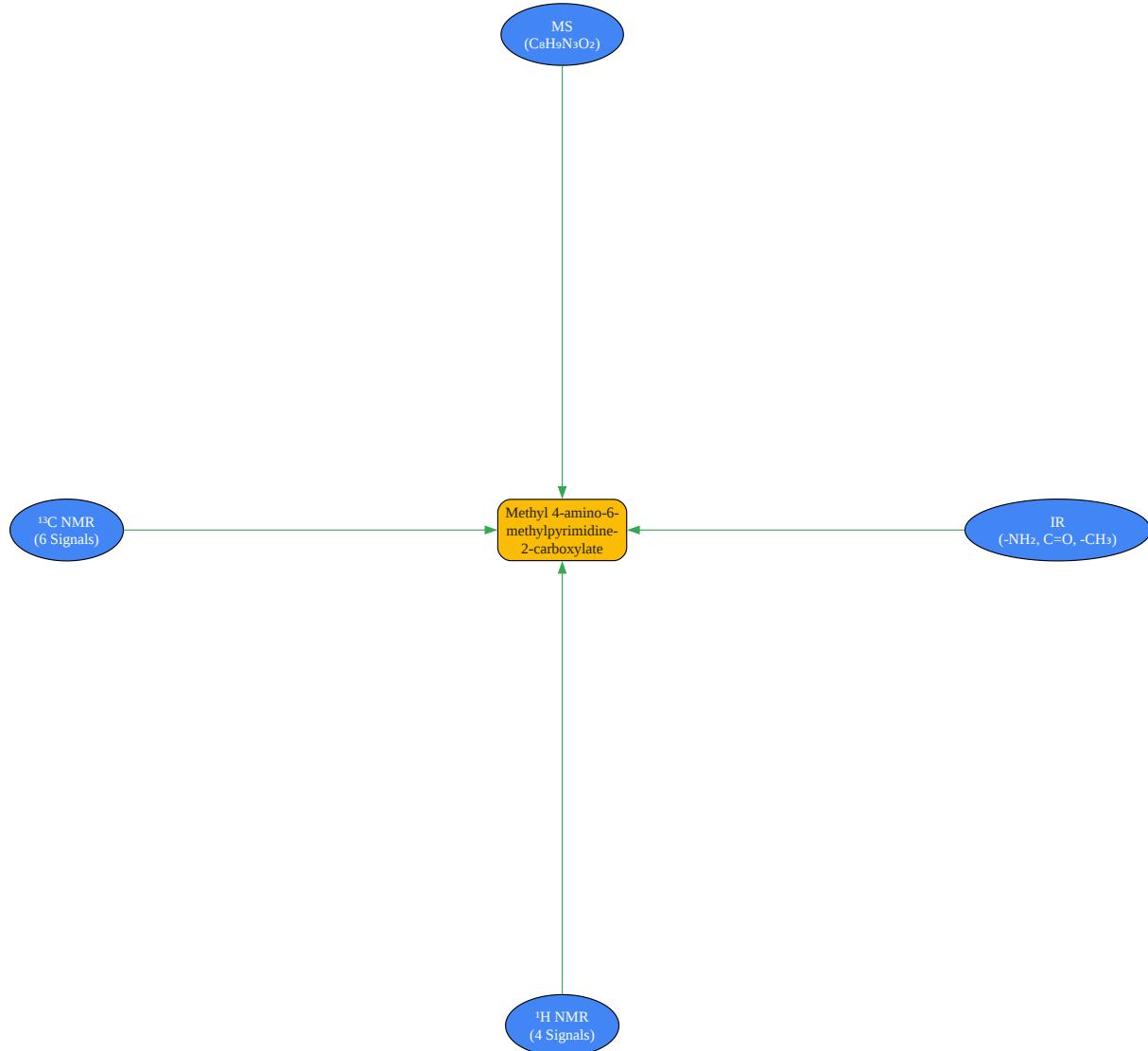
- **Crystal Growth:** High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
- **Data Collection:** A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
- **Structure Solution and Refinement:** The collected diffraction data are used to solve the crystal structure, yielding the positions of all non-hydrogen atoms. The structure is then refined to obtain the final, precise atomic coordinates and molecular geometry.

Expected Outcome and Interpretation

The X-ray crystal structure would provide:

- Unambiguous confirmation of the atomic connectivity.
- Precise bond lengths and angles, which can offer insights into the electronic nature of the pyrimidine ring and its substituents.
- Information on intermolecular interactions, such as hydrogen bonding, in the solid state.

The successful determination of the crystal structure provides the highest level of confidence in the proposed molecular structure.



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Caption: Integration of spectroscopic data to confirm the final structure.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of **methyl 4-amino-6-methylpyrimidine-2-carboxylate** is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By following the protocols outlined in this guide, researchers can confidently determine the molecular formula, identify key functional groups, map the atomic connectivity, and ultimately confirm the three-dimensional structure of this important pyrimidine derivative. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity and success of subsequent research and development endeavors.

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